

(2S,3R)-Voruciclib Hydrochloride: A Technical Guide to CDK9 Inhibition

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Compound of Interest

Compound Name: (2S,3R)-Voruciclib hydrochloride

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Introduction

(2S,3R)-Voruciclib hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).^{[1][2]} As a critical regulator of transcriptional elongation, CDK9 has emerged as a promising therapeutic target in oncology, particularly in transcriptionally addicted cancers.^[3] Voruciclib's mechanism of action involves the inhibition of CDK9, leading to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1), and the proto-oncogene MYC.^{[2][4]} This guide provides an in-depth technical overview of **(2S,3R)-Voruciclib hydrochloride**, including its mechanism of action, quantitative inhibitor data, detailed experimental protocols, and key signaling pathways.

Chemical Structure

IUPAC Name: 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride

Mechanism of Action

Voruciclib exerts its anti-neoplastic effects primarily through the potent inhibition of CDK9. CDK9, in complex with its regulatory cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).^{[5][6]} P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA

Polymerase II (RNAPII) at serine 2 (Ser2).[6][7] This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for the transcription of downstream gene targets.[6][7]

By inhibiting CDK9, Voruciclib prevents the phosphorylation of RNAPII, leading to a global suppression of transcription.[2] This has a particularly profound effect on genes with short-lived mRNA and protein products, including key oncogenes and anti-apoptotic factors such as MYC and MCL1.[2][4] The downregulation of MCL-1 is of particular therapeutic interest, as its overexpression is a known mechanism of resistance to BCL-2 inhibitors like venetoclax.[4][8] The synergistic effect of Voruciclib with venetoclax has been demonstrated in preclinical models of acute myeloid leukemia (AML).[4][9]

Quantitative Data

The inhibitory activity of Voruciclib has been characterized against a panel of cyclin-dependent kinases, demonstrating a high affinity for CDK9.

Kinase Target	K _i (nM)
CDK9/cyclin T2	0.626
CDK9/cyclin T1	data not available
CDK1/cyclin B	data not available
CDK2/cyclin A	data not available
CDK4/cyclin D1	data not available
CDK5/p25	data not available
CDK6/cyclin D3	data not available
CDK7/cyclin H/MAT1	data not available

Table 1: Inhibitory constants (K_i) of Voruciclib against various CDK complexes. Data compiled from available literature.[3]

Kinase Target	IC ₅₀ (nM)
CDK9	<10
CDK1	79
CDK2	data not available
CDK4	63
CDK5	data not available
CDK6	data not available
CDK7	data not available

Table 2: Half-maximal inhibitory concentrations (IC₅₀) of Voruciclib and structurally related compounds against various CDK complexes. Data for Riviciclib, a structurally similar compound, is included for context.[\[3\]](#)[\[10\]](#)

Experimental Protocols

CDK9 Kinase Assay (In Vitro)

This protocol describes a method to determine the in vitro inhibitory activity of Voruciclib against recombinant CDK9/Cyclin T1 using a luminescence-based assay that measures ADP production.

Materials:

- Recombinant human CDK9/Cyclin T1 (active enzyme)
- Kinase substrate (e.g., peptide derived from the Pol II CTD)
- ATP (Adenosine 5'-triphosphate)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- **(2S,3R)-Voruciclib hydrochloride** (dissolved in 100% DMSO)

- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Procedure:

- Reagent Preparation:
 - Prepare a serial dilution of Voruciclib in 100% DMSO.
 - Further dilute the Voruciclib series in kinase assay buffer to a 4x final assay concentration. The final DMSO concentration in the assay should not exceed 1%.
 - Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer.
 - Prepare a 2x solution of the kinase substrate and ATP in kinase assay buffer.
- Assay Plate Setup:
 - To the wells of a 384-well plate, add 2.5 µL of the 4x Voruciclib dilutions.
 - Include "positive control" wells (with DMSO vehicle instead of inhibitor) and "blank" or "negative control" wells (no enzyme).
- Kinase Reaction:
 - Initiate the reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the blanks.
 - Immediately follow with the addition of 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
 - Cover the plate and incubate at room temperature for 60 minutes.
- Signal Detection (using ADP-Glo™):

- Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the average signal from the blank wells from all other measurements.
 - Calculate the percent inhibition for each Voruciclib concentration relative to the positive controls (0% inhibition) and blank controls (100% inhibition).
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This protocol outlines the use of the MTT assay to assess the effect of Voruciclib on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., AML or DLBCL cell lines)
- Complete cell culture medium
- **(2S,3R)-Voruciclib hydrochloride**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Multichannel pipette

- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate for 24 hours to allow for cell attachment and recovery.
- Compound Treatment:
 - Prepare serial dilutions of Voruciclib in culture medium.
 - Remove the medium from the wells and add 100 μ L of the Voruciclib dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
 - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - Add 10 μ L of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100 μ L of solubilization solution to each well.
 - Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:

- Subtract the background absorbance from a blank well (medium and MTT only).
- Calculate cell viability as a percentage of the vehicle-treated control.
- Determine the IC₅₀ value from the dose-response curve.

Western Blotting for MCL-1 and c-Myc

This protocol provides a method for detecting changes in MCL-1 and c-Myc protein expression in response to Voruciclib treatment.

Materials:

- Cancer cell line of interest
- **(2S,3R)-Voruciclib hydrochloride**
- RIPA buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-MCL-1 antibody
 - Rabbit anti-c-Myc antibody[[11](#)]
 - Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibody (anti-rabbit IgG)

- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis:
 - Treat cells with Voruciclib at various concentrations and time points.
 - Wash cells with ice-cold PBS and lyse in RIPA buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of the lysates using the BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature equal amounts of protein by boiling in Laemmli buffer.
 - Separate proteins by SDS-PAGE.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (anti-MCL-1, anti-c-Myc, or loading control) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.

- Detection:
 - Incubate the membrane with a chemiluminescent substrate.
 - Capture the signal using an imaging system.
- Analysis:
 - Quantify band intensities and normalize to the loading control to determine relative protein expression levels.

In Vivo Xenograft Model for Hematological Malignancies

This protocol describes a general workflow for evaluating the in vivo efficacy of Voruciclib in a mouse xenograft model of a hematological malignancy.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- Hematological malignancy cell line (e.g., AML or DLBCL)
- Matrigel (optional)
- **(2S,3R)-Voruciclib hydrochloride** formulated for oral gavage
- Vehicle control
- Calipers for tumor measurement
- Animal housing and monitoring equipment

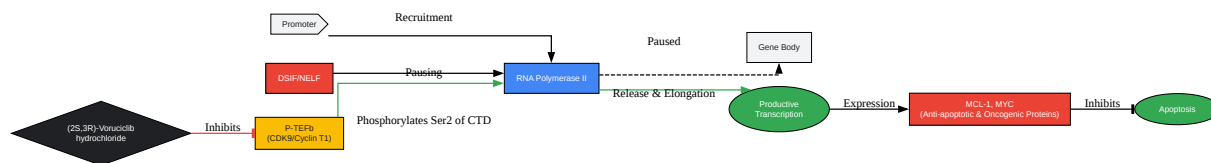
Procedure:

- Cell Implantation:
 - Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.

- Tumor Growth and Randomization:
 - Monitor tumor growth regularly using calipers.
 - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration:
 - Administer Voruciclib or vehicle control orally (gavage) according to the desired dosing schedule (e.g., daily, or intermittently as in clinical trials).[\[8\]](#)
- Monitoring and Data Collection:
 - Measure tumor volume and body weight 2-3 times per week.
 - Monitor the overall health and behavior of the mice.
- Endpoint and Analysis:
 - Euthanize mice when tumors reach the maximum allowed size or at the end of the study.
 - Excise tumors for further analysis (e.g., western blotting, immunohistochemistry).
 - Analyze the data to determine the effect of Voruciclib on tumor growth inhibition.

Signaling Pathways and Experimental Workflows

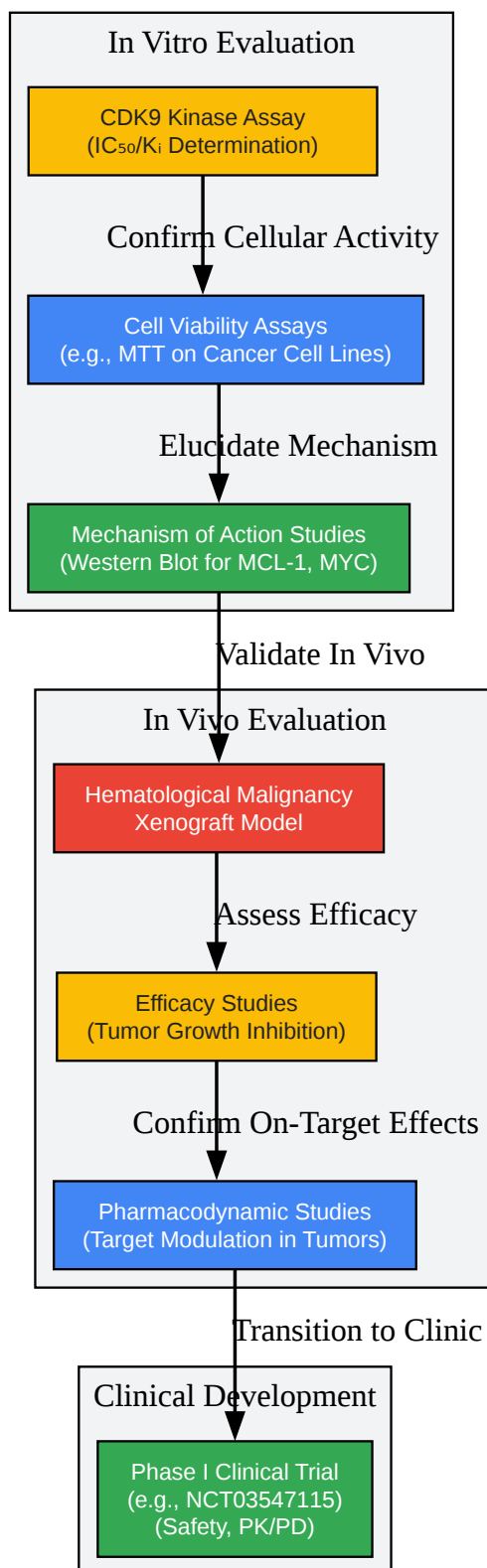
CDK9-Mediated Transcriptional Regulation



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Caption: CDK9-mediated transcriptional elongation and its inhibition by Voruciclib.

Experimental Workflow for Voruciclib Evaluation



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Caption: A representative experimental workflow for the preclinical and clinical evaluation of Voruciclib.

Conclusion

(2S,3R)-Voruciclib hydrochloride is a promising CDK9 inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models of hematological malignancies. Its ability to downregulate key survival proteins like MCL-1 provides a strong rationale for its clinical development, both as a monotherapy and in combination with other targeted agents such as venetoclax. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to further elucidate the therapeutic potential of Voruciclib and other CDK9 inhibitors. The ongoing clinical evaluation of Voruciclib will be critical in defining its role in the treatment of various cancers.[8][12][13][14][15]

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